

# Introduction: Clarification of Compound Identity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one*

Cat. No.: *B1442460*

[Get Quote](#)

Initial searches for CAS number 620948-83-6 lead to the chemical entity 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.[1][2][3] However, there is a notable lack of substantial research and application data for this specific molecule in the public domain. In contrast, search results frequently associate this CAS number with GSK5182, a structurally distinct and extensively studied compound. GSK5182 is a 4-hydroxytamoxifen analog that has emerged as a critical tool for investigating the physiological and pathophysiological roles of ERR $\gamma$ . [4] This guide will proceed with a detailed examination of GSK5182, assuming it to be the compound of interest for in-depth research applications.

GSK5182 is recognized for its high selectivity and potency as an inverse agonist of ERR $\gamma$ , with an IC<sub>50</sub> of 79 nM.[5] It does not exhibit significant activity at other nuclear receptors, including ERR $\alpha$  or the estrogen receptors (ER $\alpha$ ), making it a precise molecular probe.[6] Its utility has been demonstrated in various research contexts, including metabolic diseases, oncology, and inflammatory conditions.

## Chemical and Physical Properties of GSK5182

A clear understanding of the physicochemical properties of GSK5182 is essential for its proper handling, storage, and use in experimental settings.

| Property          | Value                                                                                                | Source |
|-------------------|------------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 877387-37-6                                                                                          | [5]    |
| Molecular Formula | C27H31NO3                                                                                            | [5]    |
| Molecular Weight  | 417.54 g/mol                                                                                         | [5]    |
| Appearance        | White solid                                                                                          | [5]    |
| Solubility        | DMSO: $\geq 80$ mg/mL (191.6 mM)                                                                     | [5]    |
| Storage           | Powder: $-20^{\circ}\text{C}$ for up to 3 years. In solvent: $-80^{\circ}\text{C}$ for up to 1 year. | [5]    |

## Mechanism of Action: Inverse Agonism of ERR $\gamma$

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that are constitutively active, meaning they can regulate gene expression without a natural ligand.[4] GSK5182 functions as an inverse agonist of ERR $\gamma$ , meaning it binds to the receptor and reduces its basal level of activity.

This mechanism involves several key steps:

- **Binding and Conformational Change:** GSK5182 binds to the ligand-binding domain of ERR $\gamma$ , inducing a conformational change.
- **Co-repressor Recruitment:** This altered conformation facilitates the recruitment of co-repressors, such as the Small Heterodimer Partner-Interacting Leucine Zipper (SMILE), to the ERR $\gamma$  complex.[7]
- **Inhibition of Transcriptional Activity:** The recruitment of co-repressors leads to the suppression of ERR $\gamma$ 's transcriptional activity, thereby downregulating the expression of its target genes.[4]
- **Inhibition of Ubiquitination and Increased Protein Stability:** Interestingly, while inhibiting its transcriptional activity, GSK5182 has been shown to increase the protein stability of ERR $\gamma$  by

inhibiting its ubiquitination and subsequent degradation.[7][8] This leads to an accumulation of the inactive form of the receptor.[7]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of GSK5182 action on ERRγ.

## Research Applications and Signaling Pathways

GSK5182's selective inhibition of ERR $\gamma$  has made it a valuable tool in several areas of research.

## Metabolic Diseases: Diabetes

ERR $\gamma$  is a key regulator of hepatic gluconeogenesis, the process of producing glucose in the liver. In diabetic models, ERR $\gamma$  activity is often elevated, contributing to hyperglycemia.

- **Signaling Pathway:** ERR $\gamma$ , in conjunction with its coactivator PGC-1 $\alpha$ , promotes the expression of genes involved in gluconeogenesis.
- **Effect of GSK5182:** By inhibiting ERR $\gamma$ , GSK5182 suppresses hepatic glucose production. In vivo studies in db/db and diet-induced obese mice have shown that administration of GSK5182 can normalize hyperglycemia.[5]



[Click to download full resolution via product page](#)

Figure 2: GSK5182's role in hepatic gluconeogenesis.

## Oncology: Hepatocellular Carcinoma

In certain cancers, such as hepatocellular carcinoma (HCC), ERR $\gamma$  has been implicated in promoting cell proliferation.

- **Mechanism:** Inhibition of ERR $\gamma$  by GSK5182 has been shown to reduce the proliferation and growth of human hepatoma cell lines (e.g., PLC/PRF/5).[5] GSK5182 can also induce the generation of reactive oxygen species (ROS) in these cancer cells.

## Inflammatory Diseases: Osteoarthritis

ERR $\gamma$  is involved in the pathogenesis of osteoarthritis (OA) by promoting the expression of matrix metalloproteinases (MMPs) that degrade cartilage.

- **Signaling Pathway:** Pro-inflammatory cytokines like IL-1 $\beta$ , IL-6, and TNF- $\alpha$  can increase the expression of ERR $\gamma$  in chondrocytes. ERR $\gamma$  then upregulates catabolic factors, including MMP-3 and MMP-13.
- **Effect of GSK5182:** GSK5182 inhibits the expression of these pro-inflammatory cytokine-induced catabolic factors.[4] In mouse models of OA, GSK5182 has been shown to significantly reduce cartilage degeneration.[4]

## Bone Metabolism: Osteoclastogenesis

GSK5182 has also been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[6][9]

- **Mechanism:** It achieves this by suppressing the RANKL-mediated activation of key signaling pathways, including NF- $\kappa$ B, JNK, and ERK.[9] This leads to the reduced expression of crucial transcription factors for osteoclastogenesis, such as c-Fos and NFATc1.[6]

## Experimental Protocols

The following are examples of experimental protocols derived from the literature, which can serve as a starting point for designing new studies.

### In Vitro: Inhibition of Proliferation in Hepatoma Cells

This protocol is based on studies using the PLC/PRF/5 human hepatoma cell line.[5]

- **Cell Culture:** Culture PLC/PRF/5 cells in appropriate media and conditions.
- **Stock Solution Preparation:** Prepare a concentrated stock solution of GSK5182 in DMSO (e.g., 20 mM).
- **Treatment:** Seed cells in multi-well plates. After allowing them to adhere, treat the cells with varying concentrations of GSK5182 (e.g., 0, 10, 20  $\mu$ M). A vehicle control (DMSO) should be included.
- **Incubation:** Incubate the cells for different time points (e.g., 24, 48, 72 hours).

- Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.

## In Vitro: Inhibition of Catabolic Factors in Chondrocytes

This protocol is adapted from studies on mouse articular chondrocytes.[4]

- Cell Isolation and Culture: Isolate primary articular chondrocytes from mice and culture them.
- Induction of Catabolism: Treat chondrocytes with a pro-inflammatory cytokine (e.g., IL-1 $\beta$  at 0.1-1 ng/mL, or TNF- $\alpha$  at 10-50 ng/mL) for 24 hours to induce a catabolic state.
- GSK5182 Treatment: Co-treat the cells with the inflammatory cytokine and various concentrations of GSK5182 (e.g., 2.5, 5, 10  $\mu$ M).
- Gene Expression Analysis: After 24 hours of treatment, harvest the cells and extract RNA. Analyze the expression of MMP-3 and MMP-13 using quantitative real-time PCR (qRT-PCR).

## In Vivo: Anti-diabetic Effects in Mouse Models

This protocol is based on studies in db/db or diet-induced obese mice.[5]

- Animal Models: Utilize db/db mice or diet-induced obese (DIO) mice as models for type 2 diabetes.
- Drug Preparation and Administration: Prepare a formulation of GSK5182 for intraperitoneal injection. A common dosage is 40 mg/kg, administered daily.
- Treatment Period: Treat the mice for a specified period (e.g., 25 or 30 days).
- Monitoring: Monitor blood glucose levels and other relevant metabolic parameters throughout the study.
- Terminal Analysis: At the end of the study, perform a hyperinsulinemic-euglycemic clamp study to assess insulin sensitivity and hepatic glucose production. Tissues can be harvested for further analysis (e.g., gene expression in the liver).

## Quantitative Data Summary

| Parameter                               | Value               | Context                                                           | Source |
|-----------------------------------------|---------------------|-------------------------------------------------------------------|--------|
| IC50                                    | 79 nM               | Inverse agonist activity at ERRy                                  | [5]    |
| In Vitro Concentration (Hepatoma Cells) | 10-20 $\mu$ M       | Inhibition of proliferation in PLC/PRF/5 cells                    | [5]    |
| In Vitro Concentration (Chondrocytes)   | 2.5-10 $\mu$ M      | Inhibition of pro-inflammatory cytokine-induced catabolic factors | [4]    |
| In Vivo Dosage (Mice)                   | 40 mg/kg/day (i.p.) | Anti-diabetic effects in db/db and DIO mice                       | [5]    |

## Conclusion

GSK5182 is a highly selective and potent inverse agonist of ERRy that has proven to be an invaluable research tool. Its ability to modulate ERRy activity has shed light on the receptor's role in a multitude of physiological and pathological processes, from metabolic regulation to inflammation and cancer. This guide provides a foundational understanding of GSK5182, its mechanism of action, and its application in various research settings, enabling scientists to effectively incorporate this compound into their studies.

## References

- Identification of Selective ERRy Inverse Agonists. National Institutes of Health. [\[Link\]](#)
- An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination. MDPI. [\[Link\]](#)
- An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination. ResearchGate. [\[Link\]](#)
- GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. MDPI. [\[Link\]](#)

- The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [\[Link\]](#)
- An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERR $\gamma$  via Inhibition of Ubiquitination. PubMed. [\[Link\]](#)
- The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. National Institutes of Health. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. labsolu.ca [labsolu.ca]
- 2. 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 6. The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERR $\gamma$  via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Clarification of Compound Identity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442460#cas-number-620948-83-6-research\]](https://www.benchchem.com/product/b1442460#cas-number-620948-83-6-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)